Cas no 100987-89-1 (5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine)
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
- 5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine,5-[4-(1-methylethyl)phenyl]-
- 5-(4-propan-2-ylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Isopropylphenyl)
- CBMicro_010096
- Cambridge id 6089995
- Oprea1_728717
- MLS000686559
- HMS2530C18
- HMS1780L22
- SMSF0013760
- NE46671
- CB13012
- SMR000268201
- A
- SR-01000227276
- C71054
- MFCD02032690
- Z85923448
- 100987-89-1
- EN300-12632
- SCHEMBL10022384
- SR-01000227276-1
- CS-0160761
- A910948
- AKOS000225579
- DS-15007
- 1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethyl)phenyl]-
- BIM-0010068.P001
- DTXSID00358174
- CHEMBL1542793
- DB-123684
-
- MDL: MFCD02032690
- Inchi: 1S/C11H13N3S/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14)
- InChI Key: QEKWMJDRQOKJJS-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 219.08319
- Monoisotopic Mass: 219.083018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80
- XLogP3: 2.8
Experimental Properties
- Density: 1.198
- Boiling Point: 369.3°C at 760 mmHg
- Flash Point: 177.1°C
- Refractive Index: 1.614
- PSA: 51.8
- LogP: 2.84080
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KA985-250mg |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 95+% | 250mg |
826CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KA985-1g |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 95+% | 1g |
183.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KA985-50mg |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 95+% | 50mg |
257CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KA985-5g |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 95+% | 5g |
641.0CNY | 2021-07-12 | |
| Alichem | A019122886-5g |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 95% | 5g |
$648.00 | 2023-09-04 | |
| Alichem | A019122886-10g |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 95% | 10g |
$900.00 | 2023-09-04 | |
| Alichem | A019122886-25g |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 95% | 25g |
$1908.00 | 2023-09-04 | |
| TRC | I873963-25mg |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I873963-50mg |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I873963-250mg |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine |
100987-89-1 | 250mg |
$ 275.00 | 2022-06-04 |
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Suppliers
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
Professional Introduction to Compound with CAS No. 100987-89-1 and Product Name: 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
The compound with the CAS number 100987-89-1 and the product name 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. Thiadiazole scaffolds are known for their structural versatility and ability to interact with various biological targets, making them valuable in the development of novel drugs.
Thiadiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific structure of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine incorporates a phenyl ring substituted with an isopropyl group at the 4-position, which enhances its pharmacological profile. This substitution pattern not only influences the compound's solubility and bioavailability but also modulates its interaction with biological targets. The presence of the amine group at the 2-position of the thiadiazole ring further contributes to its reactivity and potential for further chemical modifications.
Recent research has highlighted the importance of thiadiazole derivatives in addressing emerging challenges in medicine. For instance, studies have demonstrated that certain thiadiazole compounds can inhibit the activity of enzymes involved in cancer cell proliferation. The mechanism of action often involves interference with key signaling pathways that are aberrantly activated in tumor cells. In particular, 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine has shown promise in preclinical studies as a potential inhibitor of kinases and other enzymes that play a role in tumor growth and metastasis.
The pharmacokinetic properties of this compound are also of great interest. The isopropyl substituent on the phenyl ring may influence metabolic pathways, affecting both the half-life of the compound in vivo and its distribution across different tissues. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been employed to predict how 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine interacts with biological targets and how these interactions influence its overall efficacy. These studies provide valuable insights into optimizing drug design for better therapeutic outcomes.
In addition to its potential as an anticancer agent, 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine has been investigated for its antimicrobial properties. Antibiotic resistance remains a significant global health issue, prompting researchers to explore novel compounds that can overcome existing resistance mechanisms. Thiadiazole derivatives have shown efficacy against a range of bacterial strains, including those that are resistant to conventional antibiotics. The structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
The synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity while minimizing byproduct formation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of thiadiazole derivatives. These synthetic advancements not only facilitate the production of high-quality compounds but also open avenues for exploring new derivatives with enhanced properties.
One area where thiadiazole derivatives have shown significant promise is in the treatment of inflammatory diseases. Chronic inflammation is associated with various pathological conditions, including autoimmune disorders and cardiovascular diseases. Studies indicate that certain thiadiazole compounds can modulate inflammatory responses by inhibiting key mediators such as cytokines and chemokines. The amine group in 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine may play a crucial role in these interactions by serving as a binding site for inflammatory proteins.
The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy before human clinical trials can begin. Preclinical studies using cell cultures and animal models provide critical data on how compounds like 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine behave in different biological systems. These studies help identify potential side effects and optimize dosing regimens for future clinical applications. The integration of high-throughput screening technologies has accelerated this process by allowing rapid evaluation of thousands of compounds for their biological activity.
As research continues to uncover new therapeutic applications for thiadiazole derivatives, collaborations between academia and industry are becoming increasingly important. Such partnerships facilitate the translation of laboratory discoveries into clinical reality by leveraging expertise in drug discovery, development, and manufacturing. The potential of compounds like 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine underscores the need for continued investment in pharmaceutical research and innovation.
The future direction for this class of compounds includes exploring their use in combination therapies to enhance treatment outcomes while minimizing resistance development. Additionally, advances in drug delivery systems may improve the targeted delivery of thiadiazole derivatives to specific sites within the body, further enhancing their therapeutic efficacy. By addressing these challenges through interdisciplinary approaches involving chemistry、biology、pharmacology,and medical sciences,the full potential of 5-(4-Isopropilphenil)-1,3,4-thiadiazol -2-aminaand similar compounds can be realized.
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